molecular formula C13H10ClFN2O B8536228 N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide

N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide

Cat. No. B8536228
M. Wt: 264.68 g/mol
InChI Key: WLRBIHNEFOLFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-Aminophenyl)-2-chloro-4-fluorobenzamide

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

N-(3-aminophenyl)-2-chloro-4-fluorobenzamide

InChI

InChI=1S/C13H10ClFN2O/c14-12-6-8(15)4-5-11(12)13(18)17-10-3-1-2-9(16)7-10/h1-7H,16H2,(H,17,18)

InChI Key

WLRBIHNEFOLFHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine 3-nitroaniline (3.0 g, 21.7 mmol), dichloromethane (100 mL), pyridine (2.11 mL, 26.0 mmol) and 2-chloro-4-fluorobenzoyl chloride (3.07 mL, 23.9 mmol). Stir at room temperature overnight. Filter the white precipitate, rinse with ether (2×10 mL), and dry under vacuum to provide 2-chloro-4-fluoro-N-(3-nitrophenyl)benzamide (4.92 g, 77%). Combine the 2-chloro-4-fluoro-N-(3-nitrophenyl)benzamide (4.92 g, 16.7 mmol) with ethanol (150 mL), SnCl2.2H2O (18.9 g, 83.6 mmol) and concentrated hydrochloric acid (8.24 mL, 83.6 mmol). Stir at reflux under a nitrogen atmosphere for 2 hr. Neutralize with ammonium hydroxide (15 mL). Filter through celite, wash with dichloromethane (2×15 mL), separate the filtrate, extract with dichloromethane (2×80 mL), and dry the combined organic layers over magnesium sulfate. Filter and concentrate to dryness to provide the title intermediate as an off-white solid (3.04 g, 69%): mass spectrum (ion spray): m/z=265.0(M+1); 1H NMR (DMSO-d6): 10.16 (bs, N—H), 7.60 (dd, J=6.2 Hz, 8.6 Hz, 1H), 7.54 (dd, J=2.5 Hz, 9.0 Hz, 1H), 7.30 (td, J=2.5 Hz, 8.5 Hz, 1H), 7.04 (t, J=2.0 Hz, 1H), 6.93 (t, J=8.0 Hz, 1H), 6.74 (bd, J=7.9 Hz, 1H), 6.29 (dd, J=2.2 Hz, 7.9 Hz, 1H), 5.10 (bs, 2H).
Quantity
4.92 g
Type
reactant
Reaction Step One
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18.9 g
Type
reactant
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8.24 mL
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reactant
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15 mL
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods III

Procedure details

Combine 3-nitroaniline (3.0 g, 21.7 mmol), dichloromethane (100 mL), pyridine (2.11 mL, 26.0 mmol) and 2-chloro-4-fluorobenzoyl chloride (3.07 mL, 23.9 mmol). Stir at room temperature overnight. Filter the white precipitate, rinse with ether (2×10 mL), and dry under vacuum to provide 2-chloro-4-fluoro-N-(3-nitrophenyl)benzamide (4.92 g, 77%). Combine the 2-chloro-4-fluoro-N-(3-nitrophenyl)benzamide (4.92 g, 16.7 mmol) with ethanol (150 mL), SnCl2-2H2O (18.9 g, 83.6 mmol) and concentrated hydrochloric acid (8.24 mL, 83.6 mmol). Stir at reflux under a nitrogen atmosphere for 2 hr. Neutralize with ammonium hydroxide (15 mL). Filter through Celite®, wash with dichloromethane (2×15 mL), separate the filtrate, extract with dichloromethane (2×80 mL), and dry the combined organic layers over magnesium sulfate. Filter and concentrate to dryness to provide the title intermediate as an off-white solid (3.04 g, 69%): mass spectrum (ion spray): m/z=265.0 (M+1); 1H NMR (DMSO-d6): 10.16 (bs, N—H), 7.60 (dd, J=6.2 Hz, 8.6 Hz, 1H), 7.54 (dd, J=2.5 Hz, 9.0 Hz, 1H), 7.30 (td, J=2.5 Hz, 8.5 Hz, 1H), 7.04 (t, J=2.0 Hz, 1H), 6.93 (t, J=8.0 Hz, 1H), 6.74 (bd, J=7.9 Hz, 1H), 6.29 (dd, J=2.2 Hz, 7.9 Hz, 1H), 5.10 (bs, 2H).
Quantity
4.92 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
8.24 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
69%

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